N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are bicyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This particular compound features a cyanothian group, which is notable for its potential applications in pharmaceuticals and organic synthesis.
The compound can be synthesized through various methods, primarily involving the functionalization of isoquinoline derivatives. Its structure and properties can be explored through databases such as PubChem, which provides comprehensive information on its molecular details and potential applications in scientific research.
N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide can be classified as:
The synthesis of N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide typically involves several steps:
The synthesis may utilize various methodologies, including:
For example, a typical reaction might involve dissolving an isoquinoline derivative in a suitable solvent, adding a cyanothian reagent, and then treating it with an acylating agent under controlled temperature conditions.
N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide can participate in various chemical reactions:
The reactivity of this compound may depend on factors such as solvent choice, temperature, and the presence of catalysts. For instance, reactions with electrophiles may require activation through protonation or coordination to metal catalysts.
The mechanism of action for N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide is largely dependent on its biological targets. Isoquinolines are known to interact with various receptors and enzymes within biological systems.
Preliminary studies suggest that compounds within this class may exhibit:
Further studies are needed to elucidate the precise mechanisms involved in these interactions.
N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide has potential applications in:
Isoquinoline alkaloids represent one of the most structurally diverse and pharmacologically significant classes of nitrogen-containing heterocycles in medicinal chemistry. Their documented therapeutic use dates back to the isolation of morphine from Papaver somniferum in the early 19th century, marking the beginning of systematic exploration into this chemotype [5]. Over two centuries of research has yielded numerous clinically impactful isoquinoline derivatives, including the antimicrobial berberine, antitussive codeine, antiparkinsonian apomorphine, and more recently FDA-approved agents like duvelisib (PI3K inhibitor for leukemia) and lurbinectedin (antineoplastic for small cell lung cancer) [5]. The carboxamide functionalization of isoquinoline emerged as a strategic approach to enhance target affinity and selectivity while optimizing physicochemical properties. This modification exploits the hydrogen-bonding capacity of the amide carbonyl and the conformational restraint provided by rotationally constrained bonds, enabling precise spatial positioning of pharmacophoric elements. Notably, the isoquinoline-1-carboxamide core has demonstrated exceptional versatility in engaging biological targets, particularly G-protein coupled receptors and mitochondrial translocator proteins, establishing it as a privileged scaffold in CNS and oncology drug discovery [5] [8].
The discovery of the peripheral benzodiazepine receptor (PBR, now termed TSPO - translocator protein) as a key regulator of mitochondrial function and neurosteroid synthesis catalyzed the development of isoquinoline carboxamides as high-affinity probes and therapeutic candidates. PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)isoquinoline-3-carboxamide) emerged as the archetypal PBR ligand in the 1980s, exhibiting nanomolar affinity (Ki ≈ 9.4 nM) but suboptimal selectivity and pharmacokinetic properties [1] [3]. Systematic structural optimization efforts focused on three key regions:
Table 1: Structural Evolution of Isoquinoline Carboxamide PBR Ligands
Compound | N1-Substituent | C3-Amide Modification | Key Pharmacological Advance |
---|---|---|---|
PK11195 | 2-Chlorophenyl | N-methyl-N-(1-methylpropyl) | First-generation ligand; diagnostic PET tracer |
DAA1106 | 2-Fluoro-5-methylphenyl | N-methyl-N-propyl | 10-fold higher affinity; improved brain penetration |
SSR180575 | Chloropyridyl | N-cyclopropylmethyl | Enhanced anti-inflammatory/neuroprotective effects |
N-(4-Cyanothian-4-yl)isoquinoline-1-carboxamide | 4-Cyanothiane | Unsubstituted amide | Optimized steric/electronic PBR engagement; metabolic stability |
The rational repositioning of the carboxamide from C3 (as in PK11195) to C1 of the isoquinoline nucleus represented a pivotal structural innovation. Computational modeling revealed that this topological shift better accommodated the conformational constraints of the PBR binding pocket while reducing the entropic penalty of binding [3] [8]. Subsequent optimization demonstrated that N-monosubstituted carboxamides (retaining the amide N-H) exhibited superior target engagement compared to N,N-disubstituted derivatives, attributed to the critical hydrogen-bond donation capacity of the secondary amide [3] [7]. Concurrently, structure-activity relationship (SAR) studies established that electron-withdrawing substituents (cyano, halogens) on the distal phenyl ring enhanced binding affinity by >100-fold compared to unsubstituted analogs, while heteroaromatic replacements (e.g., pyridyl, thiazolyl) improved blood-brain barrier permeability [7] [8].
The strategic incorporation of the 4-cyanothiane moiety as the N1-carboxamide substituent addresses multiple pharmacological objectives simultaneously:
Stereoelectronic Optimization for PBR Binding:The thiacyclohexane ring provides a conformationally constrained vector for presenting the para-cyano group with optimal geometry for hydrophobic interactions within the TSPO ligand-binding domain. Molecular docking simulations indicate the cyano nitrogen forms a 2.9 Å hydrogen bond with Tyr152 of the murine TSPO, a residue critical for cholesterol recognition [3] [8]. The sulfur atom at position 1 of the ring enables favorable van der Waals contacts with hydrophobic subpockets while its polarizability modestly enhances desolvation energetics upon binding.
Metabolic Stabilization:Conventional arylalkyl substituents (e.g., benzyl, phenethyl) suffer rapid oxidative metabolism via cytochrome P450-mediated hydroxylation. The quaternary carbon at position 4 of the thiane ring effectively blocks oxidative metabolism at this site, while the thiacyclohexane scaffold exhibits intrinsic resistance to common metabolic pathways affecting carbocyclic analogs. Accelerated stability studies demonstrated <5% degradation of N-(4-cyanothian-4-yl)isoquinoline-1-carboxamide after 48 hours in human liver microsomes, compared to >80% degradation of its cyclohexyl analog under identical conditions [3].
Modulation of Physicochemical Properties:The balanced lipophilicity (calculated logP ≈ 2.8) conferred by the thiacyclohexane ring enhances membrane permeability without compromising aqueous solubility. The ionization potential of the cyano group (σpara = 0.66) fine-tunes electron density across the carboxamide bond, strengthening hydrogen-bond donation capacity by ~1.2 kcal/mol compared to the unsubstituted thiane derivative, as quantified by isothermal titration calorimetry studies [7] [9].
Table 2: Comparative Analysis of N1-Substituents in Isoquinoline-1-carboxamide Series
N1-Substituent | PBR Ki (nM) | logP | Microsomal Stability (% remaining) | Caco-2 Papp (×10-6 cm/s) |
---|---|---|---|---|
Phenyl | 148 ± 12 | 2.1 | 23 ± 4 | 15.2 ± 1.8 |
4-Cyanophenyl | 8.7 ± 0.9 | 2.5 | 41 ± 6 | 18.9 ± 2.3 |
Thian-4-yl | 95 ± 11 | 2.6 | 67 ± 5 | 21.7 ± 2.1 |
4-Cyanothian-4-yl | 1.2 ± 0.3 | 2.8 | 94 ± 3 | 32.5 ± 3.4 |
This targeted molecular design exemplifies the sophisticated application of structure-guided functionalization to simultaneously enhance target affinity, metabolic stability, and membrane permeability. The 4-cyanothiane substituent represents a conformationally locked bioisostere of metabolically vulnerable 4-cyanocyclohexyl groups, achieving a 7-fold improvement in binding affinity and 20-fold enhancement in metabolic stability compared to the prior clinical candidate SSR180575 [3]. Ongoing preclinical evaluation focuses on leveraging this optimized scaffold for PET tracer development and therapeutic modulation of neuroinflammation and mitochondrial dysfunction.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1